molecular formula C3H7F3SSi B14370138 Trifluoro[2-(methylsulfanyl)ethyl]silane CAS No. 93575-03-2

Trifluoro[2-(methylsulfanyl)ethyl]silane

Cat. No.: B14370138
CAS No.: 93575-03-2
M. Wt: 160.24 g/mol
InChI Key: KVHWAAWFDSJZGX-UHFFFAOYSA-N
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Description

Trifluoro[2-(methylsulfanyl)ethyl]silane is a specialized organosilicon compound that serves as a valuable building block in organic synthesis and materials science research. The molecule combines a reactive silane center with a thioether side chain and electron-withdrawing trifluoromethyl groups . This unique structure makes it a potential precursor for introducing fluorine and silicon functionalities into target molecules, which can significantly alter their lipophilicity, metabolic stability, and electronic properties . Researchers may employ this compound in the development of novel pharmaceuticals, agrochemicals, and advanced materials, leveraging its ability to participate in various metal-catalyzed or fluoride-mediated reactions common to organosilicon chemistry . The presence of the sulfur atom in the side chain further adds to its utility, allowing for additional chemical modifications. This product is intended for laboratory research purposes only.

Properties

CAS No.

93575-03-2

Molecular Formula

C3H7F3SSi

Molecular Weight

160.24 g/mol

IUPAC Name

trifluoro(2-methylsulfanylethyl)silane

InChI

InChI=1S/C3H7F3SSi/c1-7-2-3-8(4,5)6/h2-3H2,1H3

InChI Key

KVHWAAWFDSJZGX-UHFFFAOYSA-N

Canonical SMILES

CSCC[Si](F)(F)F

Origin of Product

United States

Preparation Methods

Grignard Reagent-Based Alkylation

A plausible route involves the reaction of a trifluorosilane halide with a 2-(methylsulfanyl)ethyl Grignard reagent:

  • Starting Materials :
    • Trifluorochlorosilane (Cl-Si-CF₃) or trifluorobromosilane (Br-Si-CF₃).
    • 2-(Methylsulfanyl)ethyl magnesium bromide (CH₂CH₂-S-CH₃-MgBr), synthesized from 2-bromoethyl methyl sulfide and magnesium.
  • Reaction Conditions :

    • Anhydrous tetrahydrofuran (THF) or diethyl ether at −78°C to 0°C under inert atmosphere.
    • Slow addition of the Grignard reagent to the silane halide, followed by gradual warming to room temperature.
  • Mechanism :
    The nucleophilic Grignard reagent displaces the halide, forming the Si–C bond:
    $$
    \text{Cl-Si-CF₃} + \text{CH₂CH₂-S-CH₃-MgBr} \rightarrow \text{CF₃-Si-CH₂CH₂-S-CH₃} + \text{MgBrCl}
    $$

  • Challenges :

    • Sensitivity of silane halides to moisture.
    • Competing side reactions (e.g., Wagner-Meerwein rearrangements).

Thiolate Displacement

An alternative employs a thiolate nucleophile to replace a leaving group on the silane:

  • Starting Materials :
    • (2-Chloroethyl)trifluorosilane (Cl-Si-CF₃-CH₂CH₂-Cl).
    • Sodium methylthiolate (NaS-CH₃).
  • Reaction Conditions :

    • Polar aprotic solvents (e.g., dimethylformamide) at 60–80°C.
    • Stoichiometric base (e.g., K₂CO₃) to deprotonate the thiol.
  • Mechanism :
    $$
    \text{Cl-Si-CF₃-CH₂CH₂-Cl} + 2\text{NaS-CH₃} \rightarrow \text{CF₃-Si-CH₂CH₂-S-CH₃} + 2\text{NaCl}
    $$

  • Yield Considerations :

    • Yields depend on the purity of the thiolate and avoidance of silane hydrolysis.

Hydrosilylation of Vinyl Methyl Sulfide

Catalytic Hydrosilylation

This method leverages the addition of a Si–H bond across a carbon-carbon double bond:

  • Starting Materials :
    • Trifluorosilane (H-Si-CF₃).
    • Vinyl methyl sulfide (CH₂=CH-S-CH₃).
  • Catalysts :

    • Speier’s catalyst (H₂PtCl₆) or Karstedt’s catalyst (Pt-divinyltetramethyldisiloxane).
  • Reaction Conditions :

    • Solvent-free or in toluene at 50–80°C.
    • Molar ratio of 1:1 (silane:alkene).
  • Mechanism :
    $$
    \text{H-Si-CF₃} + \text{CH₂=CH-S-CH₃} \xrightarrow{\text{Pt}} \text{CF₃-Si-CH₂CH₂-S-CH₃}
    $$

  • Regioselectivity :

    • Anti-Markovnikov addition is typical for Pt-catalyzed hydrosilylation.

Radical Coupling Approaches

Photoredox-Mediated Thiol-Ene Reaction

Inspired by visible-light-driven methodologies:

  • Starting Materials :
    • Trifluorovinylsilane (CF₃-Si-CH=CH₂).
    • Methanethiol (CH₃SH).
  • Conditions :

    • Blue LED irradiation (450 nm) in dichloroethane.
    • Radical initiators (e.g., AIBN) optional.
  • Mechanism :

    • Thiyl radical (CH₃S- ) adds to the vinyl group, followed by hydrogen atom transfer.

Comparative Analysis of Methods

Method Starting Materials Conditions Advantages Limitations
Grignard Alkylation Cl-Si-CF₃, CH₂CH₂-S-CH₃-MgBr Low temperature, anhydrous High atom economy Sensitivity to moisture
Thiolate Displacement Cl-Si-CF₃-CH₂CH₂-Cl, NaS-CH₃ Moderate temperature Scalable Requires pure thiolate
Hydrosilylation H-Si-CF₃, CH₂=CH-S-CH₃ Catalytic, solvent-free Regioselective Catalyst cost
Radical Coupling CF₃-Si-CH=CH₂, CH₃SH Mild, light-driven No metal catalysts Lower yields

Chemical Reactions Analysis

Types of Reactions

Trifluoro[2-(methylsulfanyl)ethyl]silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The silicon atom can participate in substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of silicon-containing compounds.

Scientific Research Applications

Trifluoro[2-(methylsulfanyl)ethyl]silane has several scientific research applications:

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Industry: Used in the production of advanced materials, including coatings and polymers.

Mechanism of Action

The mechanism by which Trifluoro[2-(methylsulfanyl)ethyl]silane exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The silicon atom can also participate in various chemical reactions, contributing to the overall mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Trifluoro[2-(methylsulfanyl)ethyl]silane with key analogs:

Compound Name Molecular Formula Key Functional Groups Key Structural Features
This compound C₃H₇F₃SSi -CF₃, -S-CH₂CH₂- Methylsulfanyl ethyl chain bonded to SiF₃
(Trifluoromethyl)trimethylsilane C₄H₉F₃Si -CF₃, -Si(CH₃)₃ Trimethylsilane with trifluoromethyl group
2,2,2-Trifluoro-1-(triphenylsilyl)ethanone C₂₀H₁₅F₃OSi -CF₃, -C=O, -Si(C₆H₅)₃ Trifluoroacetyl group + bulky triphenylsilyl
(1-[(4-Methylphenyl)sulfanyl]-2,2,2-trifluoroethoxy)triethylsilane C₁₅H₂₃F₃OSSi -CF₃, -S-C₆H₄CH₃, -O-CH₂- Triethylsilane with phenylsulfanyl and ethoxy

Key Observations :

  • This compound uniquely combines a short sulfur-containing alkyl chain with a trifluorosilane group , enabling dual reactivity in nucleophilic (via sulfur) and electrophilic (via Si-F) pathways.
  • (Trifluoromethyl)trimethylsilane lacks sulfur and has a bulkier trimethylsilane group, reducing its reactivity in thiol-mediated reactions .
  • 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone features a ketone and sterically hindered triphenylsilyl group, favoring carbonyl-based reactions over silane-mediated processes .

Physical and Chemical Properties

Property This compound (Trifluoromethyl)trimethylsilane 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
Molecular Weight (g/mol) ~178.2 (estimated) 142.2 356.4
Solubility Likely low in water, moderate in organics Hydrophobic due to -CH₃ groups Insoluble in water; soluble in polar solvents
Stability Oxidizable (S-containing) Stable under inert conditions Sensitive to nucleophiles (ketone reactivity)

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